8-methoxy-6-nitro-2-oxo-N-(4-(piperidin-1-ylsulfonyl)phenyl)-2H-chromene-3-carboxamide
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Description
8-methoxy-6-nitro-2-oxo-N-(4-(piperidin-1-ylsulfonyl)phenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O8S and its molecular weight is 487.48. The purity is usually 95%.
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Scientific Research Applications
Structural and Conformational Studies
- Structural Analysis : The structural characteristics of chromene derivatives, similar to 8-methoxy-6-nitro-2-oxo-N-(4-(piperidin-1-ylsulfonyl)phenyl)-2H-chromene-3-carboxamide, have been studied. These compounds exhibit variations in their crystalline forms and molecular conformations, as demonstrated in the research by Reis et al. (2013) and Banerjee et al. (2002).
Synthesis and Derivative Formation
- Synthesis Processes : The synthesis processes for chromene derivatives, including methods for creating various substituted forms, have been explored in several studies. These processes involve reactions like oxa-Michael-Henry reaction and condensation techniques, as outlined by Yin et al. (2013) and Velikorodov et al. (2014).
Biological and Pharmacological Investigations
- Antimicrobial and Anticancer Properties : Chromene derivatives have shown potential in antimicrobial and anticancer applications. Studies like those conducted by Behrami & Dobroshi (2019) and Kumar et al. (2013) have highlighted their effectiveness against various bacterial strains and cancer cell lines.
Chemosensory Applications
- Fluorescent Chemosensors : Some chromene derivatives are effective as fluorescent chemosensors, particularly in the detection of metal ions. The research by Bekhradnia et al. (2016) demonstrates the application of nitro-3-carboxamide coumarin derivatives in detecting Cu(II) ions.
Molecular Docking and Synthesis for Specific Targets
- Targeted Synthesis and Docking Studies : The design and synthesis of chromene derivatives targeted towards specific biological receptors have been a focus in research, as seen in studies like Chaudhari et al. (2013) and Dube et al. (2019), where novel derivatives were synthesized for specific pharmacological targets like TRPM8 antagonists and anti-breast cancer activity.
Properties
IUPAC Name |
8-methoxy-6-nitro-2-oxo-N-(4-piperidin-1-ylsulfonylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O8S/c1-32-19-13-16(25(28)29)11-14-12-18(22(27)33-20(14)19)21(26)23-15-5-7-17(8-6-15)34(30,31)24-9-3-2-4-10-24/h5-8,11-13H,2-4,9-10H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMMLZSFFWBNOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.